molecular formula C6H9ClN2O B1446392 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride CAS No. 1864051-65-9

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B1446392
CAS No.: 1864051-65-9
M. Wt: 160.6 g/mol
InChI Key: AXVFGSQIBOVHRY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride is a chemical compound with the molecular formula C6H8N2O.ClH. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and other functionalized compounds that retain the core oxazole-pyridine structure .

Scientific Research Applications

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFGSQIBOVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864051-65-9
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride

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